2-(2,4-Difluorophenyl)pyridine
Overview
Description
2-(2,4-Difluorophenyl)pyridine is a chemical compound that is part of the broader family of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The difluorophenyl group attached to the pyridine ring indicates the presence of two fluorine atoms on the phenyl ring, which can significantly affect the compound's electronic properties and reactivity.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) involves the reaction of sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride in dioxane . Although this is not the direct synthesis of 2-(2,4-Difluorophenyl)pyridine, it provides insight into the methods used to introduce functional groups into the pyridine ring. Similarly, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for certain herbicides, is achieved through a sequence of reactions starting from nicotinamide, including Hofmann degradation and oxidative chlorination .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray crystallography. For example, the crystal and molecular structures of certain pyridine N,P-dioxides were determined using single-crystal X-ray diffraction analyses . These studies provide valuable information about bond distances and angles, which are crucial for understanding the reactivity and coordination chemistry of these compounds.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including coordination with metal ions, as seen in the chelating properties of certain pyridine N,P-dioxides towards f-element ions . The ability to form complexes with metals can be exploited in various applications, including catalysis and materials science. Additionally, the acylation of pyrrolidine-2,4-diones, which can be synthesized from \u03b1-amino acid esters, involves pyridine derivatives and results in the formation of 3-acyltetramic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and optical properties, are influenced by the substituents on the pyridine ring. For instance, polyimides containing pyridine and biphenyl units exhibit high transparency and have been studied for their thermal, mechanical, and optical properties . The introduction of fluorine atoms, as in the case of 2-(2,4-Difluorophenyl)pyridine, can significantly alter these properties, often enhancing the material's stability and reactivity due to the electronegativity of fluorine.
Scientific Research Applications
Application 1: Blue-Light Emitting Ir(III) Complexes for OLEDs
- Summary of the Application: 2-(2,4-Difluorophenyl)pyridine is used as a ligand in the synthesis of iridium(III) complexes. These complexes emit blue light and are suitable for use in OLEDs .
- Results or Outcomes: The resulting iridium(III) complexes are suitable for use in OLEDs due to their blue-light emission .
Application 2: Preparation of Platinum(II) Complexes
- Summary of the Application: 2-(2,4-Difluorophenyl)pyridine is used as a ligand in the synthesis of a platinum(II) complex .
- Methods of Application: 2-(2,4-Difluorophenyl)pyridine (0.2294 g, 0.0012 mol) and K2PtCl4 (1.6602 g, 0.0004 mol) were suspended in 2-ethoxyethanol (90 mL). Under a nitrogen atmosphere, the suspension was stirred at 80 °C for 10 hours. 2-Ethoxyethanol was removed by a rotary evaporator, dichloromethane (20 mL) was added and stirred at 20 °C for 10 hours .
- Results or Outcomes: The resulting product was a platinum(II) complex with 2-(2,4-Difluorophenyl)pyridine as a ligand .
Application 3: Preparation of Iridium(III) Photocatalysts
- Summary of the Application: 2-(2,4-Difluorophenyl)pyridine is used as a ligand in the preparation of iridium(III) photocatalysts .
- Results or Outcomes: The resulting iridium(III) photocatalysts can be used with a line of photoreactors .
Application 4: Ligand for Phosphorescent OLEDs
- Summary of the Application: 2-(2,4-Difluorophenyl)pyridine is used as a ligand in the preparation of phosphorescent OLEDs .
- Results or Outcomes: The resulting complexes are suitable for use in OLEDs due to their phosphorescent properties .
Application 5: Preparation of Ir(III) Photocatalysts
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-difluorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABEFIRGJISFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460401 | |
Record name | 2-(2,4-Difluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)pyridine | |
CAS RN |
391604-55-0 | |
Record name | 2-(2,4-Difluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-Difluorophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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